molecular formula C20H25N5O10 B1678879 Nikkomycin z CAS No. 59456-70-1

Nikkomycin z

Cat. No. B1678879
CAS RN: 59456-70-1
M. Wt: 495.4 g/mol
InChI Key: WWJFFVUVFNBJTN-JKEIIPFCSA-N
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Description

Nikkomycins are a group of antifungal medications that work by interfering with the building of the fungal cell wall, which results in the fungal cell breaking open . Nikkomycin Z, specifically, has weak activity against Aspergillus fumigatus, which may be of benefit when used with other medications . It also inhibits the growth of Batrachochytrium dendrobatidis, a serious fungal pathogen linked to global amphibian declines . Nikkomycin Z is a selective competitive inhibitor of chitin synthase .


Synthesis Analysis

Nikkomycins are naturally occurring peptidyl nucleoside antibiotics that show promise as potential antifungal agents due to their potent ability to inhibit chitin synthase, an enzyme responsible for fungal cell wall biosynthesis . They were originally identified from Streptomyces tendae . An efficient synthesis of these nikkomycins has been reported, using neighboring group participation N-glycosylation and stereoselective oxidation state installation .


Molecular Structure Analysis

The molecular structure of Nikkomycin Z is C20H25N5O10 . It is a nucleoside-peptide, and its biological activity relies on its structural similarity to UDP-GlcNAc, the substrate for chitin biosynthesis .


Physical And Chemical Properties Analysis

Nikkomycin Z has a molecular weight of 495.44 . It is a solid substance and is soluble in water at a concentration of ≥ 31.25 mg/mL .

Scientific Research Applications

  • Fungal Species Treatment

    • Scientific Field : Mycology
    • Application Summary : Nikkomycin Z has fungicidal activity against some fungal species which currently requires patients to endure chronic therapy . It inhibits chitin structure formation, which is important for fungi, but not found in mammals .
    • Methods of Application : Nikkomycin Z is used in in vitro studies to observe its effects on various fungal species .
    • Results : Nikkomycin Z showed strong clinical benefit in dogs with natural Coccidioides infection. It has protected animals against fatal infections of Candida albicans .
  • Candida Auris Treatment

    • Scientific Field : Medical Mycology
    • Application Summary : Nikkomycin Z has been tested against the emerging fungal pathogen Candida auris .
    • Methods of Application : Nikkomycin Z was tested by broth microdilution against a panel of 100 isolates of genetically diverse C. auris from around the world .
    • Results : Nikkomycin Z showed mixed activity against the tested isolates, with an MIC range of 0.125 to >64 mg/L .
  • Chitin Synthase Inhibition

    • Scientific Field : Biochemistry
    • Application Summary : Nikkomycin Z is a competitive inhibitor of chitin synthase .
    • Methods of Application : Nikkomycin Z is used in in vitro studies to observe its inhibitory effects on chitin synthase .
    • Results : Nikkomycin Z has been shown to inhibit chitin synthase effectively .
  • Encephalitozoon Hellem Treatment

    • Scientific Field : Parasitology
    • Application Summary : Nikkomycin Z is a potential treatment for human Encephalitozoon hellem, a microsporidian species .
    • Methods of Application : The application methods of Nikkomycin Z for this treatment are not explicitly mentioned in the sources .
    • Results : The results of Nikkomycin Z’s effectiveness in treating Encephalitozoon hellem are not explicitly mentioned in the sources .
  • Coccidioidomycosis Treatment

    • Scientific Field : Medical Mycology
    • Application Summary : Nikkomycin Z shows promise as a treatment for coccidioidomycosis .
    • Methods of Application : Nikkomycin Z was administered orally in a murine model of coccidioidomycosis .
    • Results : Oral nikZ therapy gave similar results to intraperitoneal nikZ and sterilized infection in most animals after low-inoculum challenge .
  • Batrachochytrium Dendrobatidis Treatment

    • Scientific Field : Mycology
    • Application Summary : Nikkomycin Z inhibits growth of Batrachochytrium dendrobatidis, a serious fungal pathogen linked to global amphibian declines .
    • Methods of Application : The application methods of Nikkomycin Z for this treatment are not explicitly mentioned in the sources .
    • Results : Lower concentrations of Nikkomycin Z enhanced natural amphibian antimicrobial skin peptide effectiveness in vitro .
  • Aspergillus Fumigatus Treatment

    • Scientific Field : Medical Mycology
    • Application Summary : Nikkomycin Z has weak activity against Aspergillus fumigatus which may be of benefit when used with other medications, such as caspofungin, ranconazole and amphotericin B, fluconazole or itraconazole .
    • Methods of Application : The application methods of Nikkomycin Z for this treatment are not explicitly mentioned in the sources .
    • Results : The results of Nikkomycin Z’s effectiveness in treating Aspergillus fumigatus are not explicitly mentioned in the sources .
  • Combination Therapy

    • Scientific Field : Pharmacology
    • Application Summary : Nikkomycin Z provides high protection in synergistic combination with several agent classes against Candida and Aspergillus species .
    • Methods of Application : The application methods of Nikkomycin Z for this treatment are not explicitly mentioned in the sources .
    • Results : Nikkomycin Z potentiates a variety of agents when used in combination against important fungi, notably including Candida albicans and Aspergillus fumigatus .
  • Chitin and β-glucan Study

    • Scientific Field : Biochemistry
    • Application Summary : Nikkomycin Z is used to study the changes of chitin and β-glucan under Nikkomycin Z exposure .
    • Methods of Application : The application methods of Nikkomycin Z for this study are not explicitly mentioned in the sources .
    • Results : The results of the study are not explicitly mentioned in the sources .
  • Synergistic Activity with Other Drugs

    • Scientific Field : Pharmacology
    • Application Summary : Nikkomycin Z has been shown to have synergistic activity when combined with other drugs, notably fluconazole, which is the most commonly used drug against candidiasis .
    • Methods of Application : The application methods of Nikkomycin Z for this treatment are not explicitly mentioned in the sources .
    • Results : The results of the study are not explicitly mentioned in the sources .
  • Inhibition of Batrachochytrium Dendrobatidis

    • Scientific Field : Mycology
    • Application Summary : Nikkomycin Z inhibits the growth of Batrachochytrium dendrobatidis, a serious fungal pathogen linked to global amphibian declines .
    • Methods of Application : The application methods of Nikkomycin Z for this treatment are not explicitly mentioned in the sources .
    • Results : Lower concentrations of Nikkomycin Z enhanced natural amphibian antimicrobial skin peptide effectiveness in vitro .
  • Endemic Dimorphic Fungi Treatment

    • Scientific Field : Medical Mycology
    • Application Summary : Nikkomycin Z has shown significant clinical benefits in mammals against endemic, dimorphic fungi, including Coccidioides, Histoplasma, and Blastomyces spp .
    • Methods of Application : The application methods of Nikkomycin Z for this treatment are not explicitly mentioned in the sources .
    • Results : The results of Nikkomycin Z’s effectiveness in treating endemic, dimorphic fungi are not explicitly mentioned in the sources .

Safety And Hazards

Nikkomycin Z has been used in trials studying the treatment and basic science of Coccidioidomycosis . It was determined to be safe when administered at different dose levels for 14 days .

Future Directions

Nikkomycin Z shows promise as a treatment for coccidioidomycoses and mixed activity has been described against other fungi and yeast . There is a pressing need for new antifungals, and Nikkomycin Z could help in human therapies .

properties

IUPAC Name

(2S)-2-[[(2S,3S,4S)-2-amino-4-hydroxy-4-(5-hydroxypyridin-2-yl)-3-methylbutanoyl]amino]-2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O10/c1-7(13(28)9-3-2-8(26)6-22-9)11(21)17(31)24-12(19(32)33)16-14(29)15(30)18(35-16)25-5-4-10(27)23-20(25)34/h2-7,11-16,18,26,28-30H,21H2,1H3,(H,24,31)(H,32,33)(H,23,27,34)/t7-,11-,12-,13-,14-,15+,16+,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWJFFVUVFNBJTN-VHDFTHOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=NC=C(C=C1)O)O)C(C(=O)NC(C2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C1=NC=C(C=C1)O)O)[C@@H](C(=O)N[C@@H]([C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nikkomycin z

CAS RN

59456-70-1
Record name Nikkomycin Z
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59456-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nikkomycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059456701
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nikkomycin Z
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12939
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (2S)-2-[(2S,3S,4S)-2-amino-4-hydroxy-4-(5-hydroxypyridin-2-yl)-3-methylbutanamido]-2-[(2R,3S,4R,5R)-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NIKKOMYCIN Z
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Z22C3QQCJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,410
Citations
G Liao, J Li, L Li, H Yang, Y Tian… - Microbial Cell …, 2009 - microbialcellfactories.biomedcentral …
… Of them, nikkomycin Z is a promising … nikkomycin Z and X, separation of nikkomycin Z from the culture medium of S. ansochromogenes is difficult. Thus, generating a nikkomycin Z …
DJ Larwood - Journal of Fungi, 2020 - mdpi.com
Nikkomycin Z (NikZ) has fungicidal activity against some fungal species which currently requires patients to endure chronic therapy, sometimes for years. This review highlights reports …
Number of citations: 42 www.mdpi.com
E Bigliardi, AM Bernuzzi, S Corona, S Gatti… - Antimicrobial agents …, 2000 - Am Soc Microbiol
… chitin is a basic component of the microsporidian infective stage, the spore, we evaluated in vitro the susceptibility of a human-derived strain ofEncephalitozoon hellem to nikkomycin Z, …
Number of citations: 16 journals.asm.org
JP Gaughran, MH Lai, DR Kirsch… - Journal of …, 1994 - Am Soc Microbiol
… Nikkomycin Z inhibits chitin synthase in vitro butdoes not exhibit antifungal … nikkomycin Z is a selective inhibitor of chitin synthase 3. The resistance of chitin synthase 2 to nikkomycin Z in …
Number of citations: 187 journals.asm.org
KV Clemons, DA Stevens - Antimicrobial agents and …, 1997 - Am Soc Microbiol
… Only a 1,000-mg/kg/day dose of nikkomycin Z was curative when treatment … nikkomycin Z and nikkomycin Z was estimated to be 3 times as active as itraconazole. Overall, nikkomycin Z …
Number of citations: 67 journals.asm.org
RK Li, MG Rinaldi - Antimicrobial agents and chemotherapy, 1999 - Am Soc Microbiol
… nikkomycin Z for treatment of mycoses, we conducted in vitro susceptibility testing of nikkomycin Z … Additive and synergistic interactions between nikkomycin Z and either fluconazole or …
Number of citations: 163 journals.asm.org
VN Tariq, PL Devlin - Fungal Genetics and Biology, 1996 - Elsevier
Nikkomycin Z inhibited colony radial extension (K r ) and hyphal … to the inhibitory effects of nikkomycin Z,T. koningiiandF. … Nikkomycin Z also caused significant decreases in rates of …
Number of citations: 32 www.sciencedirect.com
M El-Sherbeini, JA Clemas - Antimicrobial agents and …, 1995 - Am Soc Microbiol
… While polyoxin D, nikkomycin X, and nikkomycin Z are competitive inhibitors of Chs1 and Chs2, Chs1 is much more sensitive than Chs2 (8). Because of the nikkomycin Z …
Number of citations: 62 journals.asm.org
LT Ganesan, EK Manavathu, JL Cutright… - Clinical microbiology …, 2004 - Elsevier
… use of a nikkomycin Z MIC endpoint defined on the basis of partial growth inhibition, it was shown in these studies that anidulafungin plus nikkomycin Z, or micafungin plus nikkomycin Z, …
Number of citations: 72 www.sciencedirect.com
DE Nix, RR Swezey, R Hector… - Antimicrobial agents and …, 2009 - Am Soc Microbiol
… Nikkomycin Z is an antifungal drug that inhibits chitin synthase. … Safety and pharmacokinetics of nikkomycin Z were evaluated in … studies of nikkomycin Z administered in multiple doses. …
Number of citations: 80 journals.asm.org

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